3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation, coupling reactions, and functional group transformations. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound’s unique properties make it suitable for developing new pesticides or herbicides.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the biphenyl group.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group but has a phenol instead of a pyridine ring.
Uniqueness
3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-(3-fluoro-4-phenylphenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF4NO/c19-15-8-12(18(21,22)23)10-24-17(15)25-13-6-7-14(16(20)9-13)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRZNLOJSCAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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